
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol: is a compound characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can significantly influence the compound’s chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol typically involves the introduction of trifluoromethoxy groups onto a phenyl ring. One common method is the trifluoromethoxylation of phenolic compounds using trifluoromethoxylation reagents. Recent advances in trifluoromethoxylation reagents have made this process more accessible and efficient .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethoxylation reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the trifluoromethoxy groups to trifluoromethyl groups or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as acyl chlorides or alkyl halides are often employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Trifluoromethyl-substituted phenols.
Substitution: Esters or ethers of the original phenol.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals .
Biology: In biological research, the compound’s unique properties are explored for potential applications in drug discovery and development. Its high lipophilicity and stability make it a valuable candidate for studying drug-receptor interactions.
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs with improved pharmacokinetic properties.
Industry: In the agrochemical industry, the compound is used in the development of new pesticides and herbicides with enhanced efficacy and environmental stability .
Mechanism of Action
The mechanism of action of 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
- 3-(Trifluoromethoxy)phenylboronic acid
- 3′-(Trifluoromethoxy)acetophenone
- 5-Trifluoromethyl-2-formylphenylboronic acid
Comparison: Compared to similar compounds, 5-(3-Trifluoromethoxyphenyl)-3-trifluoromethoxyphenol is unique due to the presence of two trifluoromethoxy groups, which can significantly enhance its chemical stability and lipophilicity. This dual substitution pattern can also influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(trifluoromethoxy)-5-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O3/c15-13(16,17)22-11-3-1-2-8(5-11)9-4-10(21)7-12(6-9)23-14(18,19)20/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOZNRWXCQIDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686735 |
Source


|
| Record name | 3',5-Bis(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-08-5 |
Source


|
| Record name | 3',5-Bis(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
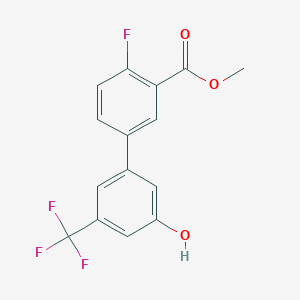

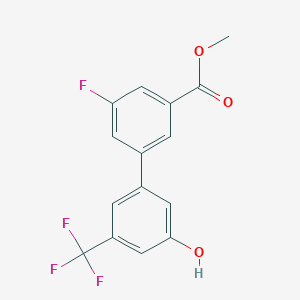


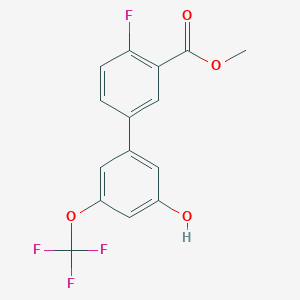

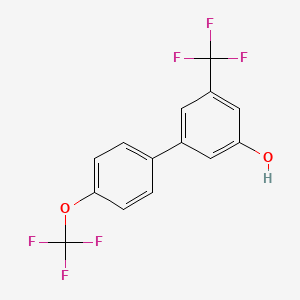

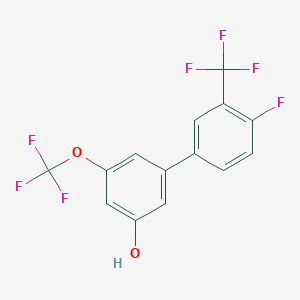

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol](/img/structure/B6384918.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384936.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol](/img/structure/B6384938.png)
